3-amino-N-ethylbenzenesulfonamide
Overview
Description
3-Amino-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S . It has an average mass of 200.258 Da and a monoisotopic mass of 200.061951 Da . It is also known by other names such as 3-Amino-N-ethylbenzene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of 3-amino-N-ethylbenzenesulfonamide consists of a benzene ring substituted with an amino group and an ethylbenzenesulfonamide group . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 .Scientific Research Applications
Antitumor Properties : Compounds from sulfonamide-focused libraries, including derivatives of 3-amino-N-ethylbenzenesulfonamide, have been evaluated for their antitumor properties. Notably, some of these compounds have shown potential as cell cycle inhibitors and have progressed to clinical trials. For instance, compounds like E7010 and E7070 have been found to disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines, respectively (Owa et al., 2002).
Synthesis and Characterization : Research has been conducted on the synthesis and characterization of various sulfonamide derivatives. For example, 3-amino-4-aminomethylbenzenesulfonate was synthesized from o-nitrotoluene and characterized through methods like NMR and IR, indicating its potential utility in chemical processes (Jiang Du-xiao, 2005).
Anti-HIV Activity : Some derivatives of 3-amino-N-ethylbenzenesulfonamide have been synthesized and tested for their potential anti-HIV activity. A series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives showed promising results in vitro against HIV-1 (Brzozowski & Sa̧czewski, 2007).
Antimicrobial and Cytotoxic Activity : A series of 3-aminobenzenesulfonamide derivatives have been designed and tested for their antimicrobial and cytotoxic activities. Some compounds showed significant anti-candidal activity and cytotoxic activity against brine shrimp (Qandil et al., 2010).
Novel Synthesis Techniques : Research has explored novel synthesis techniques for creating derivatives of 3-amino-N-ethylbenzenesulfonamide. For example, the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides via a tandem aza-Wittig/heterocumulene annulation demonstrates the chemical versatility and potential applications of these compounds (Blackburn et al., 2005).
Inhibitors for Carbonic Anhydrases : Some 1,3,5-triazinyl aminobenzenesulfonamides, incorporating structures like aminoalcohols and aminostilbenes, have been synthesized and found effective as inhibitors against various human carbonic anhydrases, demonstrating their potential in medical applications (Havránková et al., 2021).
Safety And Hazards
The safety data sheet for 3-amino-N-ethylbenzenesulfonamide suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
3-amino-N-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYKJPSIKCLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428408 | |
Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-ethylbenzenesulfonamide | |
CAS RN |
56445-08-0 | |
Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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